molecular formula C19H20N4O2S B2685538 4-(quinoxalin-2-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide CAS No. 1704601-74-0

4-(quinoxalin-2-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

Cat. No. B2685538
CAS RN: 1704601-74-0
M. Wt: 368.46
InChI Key: WWFULOYZAXEDNO-UHFFFAOYSA-N
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Description

4-(quinoxalin-2-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is known for its unique chemical structure and promising biological activities, making it an attractive target for drug discovery and development.

Scientific Research Applications

Quinoxaline Derivatives in Medicinal Chemistry

Quinoxaline and its derivatives are prominent in medicinal chemistry, playing critical roles across various therapeutic domains. Quinoxaline, also recognized as benzopyrazine, integrates a benzene ring with a pyrazine ring, forming a robust heterocyclic compound. This structural uniqueness endows quinoxaline derivatives with a spectrum of pharmaceutical and antibiotic properties. Notably, quinoxaline compounds have been investigated for their antitumoral properties. Their application as catalyst ligands further highlights their versatility in scientific research, emphasizing their potential in the synthesis of novel compounds with central nervous system (CNS) activity. Quinoxalines' ability to serve as a foundation for creating compounds exhibiting CNS effects, from depression to convulsion, underscores their therapeutic significance (Aastha Pareek and Dharma Kishor, 2015).

Therapeutic Applications and Molecular Interactions

The therapeutic utility of quinoxaline derivatives is magnified when considering their integration with other functional groups, such as sulfonamides, to produce hybrids with enhanced biomedical activities. These activities span diuretic, antibacterial, antifungal, neuropharmacological, anti-inflammatory, and anti-tumor actions, highlighting the derivatives' capability as foundational structures for developing advanced therapeutic agents against a plethora of diseases. This versatility demonstrates the compounds' integral role in advancing drug discovery and design, particularly in the realms of antimicrobial and anticancer research (Ali Irfan et al., 2021).

Optoelectronic Material Development

Quinoxaline derivatives' significance extends beyond medicinal chemistry into the development of optoelectronic materials. Their incorporation into π-extended conjugated systems has been instrumental in fabricating novel materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and materials for nonlinear optical applications. This showcases the derivatives' potential in contributing to advancements in electronic devices and luminescent elements, indicating their broad applicability in scientific research and technology development (G. Lipunova et al., 2018).

properties

IUPAC Name

4-quinoxalin-2-yloxy-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c24-19(21-12-15-4-3-11-26-15)23-9-7-14(8-10-23)25-18-13-20-16-5-1-2-6-17(16)22-18/h1-6,11,13-14H,7-10,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFULOYZAXEDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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